molecular formula C14H20ClNO4 B175347 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride CAS No. 1214143-07-3

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B175347
CAS No.: 1214143-07-3
M. Wt: 301.76 g/mol
InChI Key: JYOYEELMUJQWLI-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOYEELMUJQWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588745
Record name 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214143-07-3
Record name 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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